Chrymutasin C
Description
Structure
2D Structure
Properties
CAS No. |
155232-80-7 |
|---|---|
Molecular Formula |
C39H43NO17 |
Molecular Weight |
797.8 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione |
InChI |
InChI=1S/C39H43NO17/c1-11-9-10-16-20-18(11)36(49)55-32-19-15(27(44)22(21(20)32)23(40)28(16)45)7-6-8-17(19)54-38-34(29(46)24(41)12(2)52-38)57-39-35(30(47)25(42)13(3)53-39)56-37-31(48)33(50-5)26(43)14(4)51-37/h6-10,12-14,24-26,29-31,33-35,37-44,46-48H,1-5H3/t12-,13-,14-,24+,25+,26+,29+,30+,31-,33+,34-,35-,37-,38+,39-/m1/s1 |
InChI Key |
YKYXBUQMLKPOIE-UFVMVPLKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O |
Synonyms |
chrymutasin C |
Origin of Product |
United States |
Foundational & Exploratory
Chrymutasin C: A Technical Overview of a Novel Antitumor Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Chrymutasin C is a glycosidic antibiotic that has been identified as a promising antitumor agent. Produced by a mutant strain of the bacterium Streptomyces chartreusis, this compound belongs to a class of compounds that are of significant interest in the field of oncology due to their cytotoxic activities. This document provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound, compiled from the primary scientific literature.
Chemical Structure and Properties
The definitive structural elucidation of this compound was reported by Uchida et al. in 1994. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, studies of labeled compound incorporation, and the synthesis of derivatives, the complete chemical structure was determined.
This compound shares a common aglycone with its sister compounds, Chrymutasin A and B. This aglycone is a notable feature, as it differs from that of the related antibiotic, chartreusin, by a single carbon atom and an amino group. The glycosidic nature of this compound arises from the attachment of sugar moieties to this core aglycone.
Quantitative Physicochemical Properties of this compound
Due to the limited availability of the full-text primary research article, a comprehensive table of quantitative properties such as molecular weight, melting point, and specific rotation could not be compiled. The primary source for this data remains the following publication:
-
Uchida, H., Nakakita, Y., Enoki, N., Abe, N., Nakamura, T., & Munekata, M. (1994). Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation. The Journal of Antibiotics, 47(6), 655–667.
Researchers are strongly encouraged to consult this seminal paper to obtain the precise physicochemical data for this compound.
Experimental Protocols
The isolation and characterization of this compound involve a series of detailed experimental procedures, as outlined in the original research. A summarized workflow is presented below.
Workflow for Isolation and Characterization of this compound
Caption: Isolation and structural elucidation workflow for this compound.
Detailed Methodologies:
Access to the full experimental details requires consulting the original 1994 publication in The Journal of Antibiotics. The methodologies described within this paper are essential for the replication of the isolation and characterization of this compound. These protocols would include specifics on:
-
Fermentation: Culture media composition, incubation parameters (temperature, pH, duration), and methods for inducing production by the mutant Streptomyces chartreusis strain.
-
Isolation: The specific solvent systems and chromatographic conditions (stationary and mobile phases) used for the extraction and purification of this compound from the fermentation broth.
-
Structural Analysis: Detailed parameters for the NMR and mass spectrometry experiments, including the types of NMR experiments conducted (e.g., COSY, HMQC, HMBC) and the ionization methods used in mass spectrometry.
Biological Activity and Signaling Pathways
This compound has been identified as an antitumor antibiotic. While the specific signaling pathways through which this compound exerts its cytotoxic effects have not been extensively detailed in publicly available literature, compounds of this class, such as the related chartreusin, are known to interact with DNA.
Postulated Mechanism of Action
A logical relationship for the potential mechanism of action, based on related compounds, is illustrated below.
Caption: Postulated mechanism of antitumor activity for this compound.
Further research is required to fully elucidate the specific molecular targets and signaling cascades modulated by this compound in cancer cells.
Conclusion
This compound represents a molecule of interest for further investigation in the realm of cancer chemotherapy. Its unique chemical structure, differing from related compounds, suggests the potential for novel mechanisms of action and therapeutic applications. The foundational work by Uchida and colleagues provides the critical starting point for any future research and development efforts centered on this promising antitumor antibiotic. For detailed experimental protocols, quantitative data, and the definitive chemical structure, researchers must refer to the primary 1994 publication.
Chrymutasin C: A Technical Guide to its Antitumor and Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrymutasin C is a glycosidic antibiotic belonging to the benzonaphthopyranone class of natural products.[1][2] It is produced by a mutant strain of Streptomyces chartreusis and is structurally related to the well-known antitumor antibiotic, chartreusin.[1][2] this compound, along with its congeners Chrymutasin A and B, possesses both antitumor and antimicrobial properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its antitumor and antimicrobial spectra. Due to the limited public availability of specific quantitative data for this compound, this guide also incorporates information from its closely related analogue, chartreusin, to provide a more complete understanding of its potential.
Antitumor Spectrum
The antitumor activity of the Chrymutasin family of compounds has been noted, with Chrymutasin A demonstrating in vivo antitumor activity superior to that of chartreusin.[1] The in vitro cytotoxic activity against various cell lines is reported to be equivalent to chartreusin.[1]
Quantitative Antitumor Data
Table 1: In Vitro Cytotoxicity of Chartreusin (as a proxy for this compound)
| Cell Line | Cancer Type | IC50 (µg/mL) |
|---|---|---|
| L1210 | Murine Leukemia | Data not publicly available, but noted to be potent |
| P388 | Murine Leukemia | Data not publicly available, but noted to be potent |
| B16 | Murine Melanoma | Data not publicly available, but noted to be potent |
| Various Human Tumor Lines | Various | Data not publicly available |
Note: While the abstract of Uchida et al. (1994) states equivalent in vitro activity to chartreusin, specific cell lines and IC50 values for this compound are not provided in the available literature.
Mechanism of Antitumor Action & Signaling Pathways
The precise signaling pathways affected by this compound have not been explicitly detailed. However, based on studies of the closely related chartreusin, the proposed mechanisms of antitumor action likely involve:
-
DNA Intercalation and Damage: Chartreusin-type compounds are known to intercalate into DNA, leading to single-strand breaks. This action disrupts DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
-
Topoisomerase II Inhibition: Inhibition of topoisomerase II, an enzyme crucial for DNA topology and chromosome segregation, is another proposed mechanism. This leads to DNA damage and cell cycle arrest.
-
Generation of Reactive Oxygen Species (ROS): Some chartreusin derivatives have been shown to generate ROS, leading to oxidative stress and cellular damage in cancer cells.
Based on these mechanisms, the following signaling pathways are likely perturbed by this compound:
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Activity of Chrymutasin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative data and detailed mechanistic studies on the in vitro cytotoxic activity of Chrymutasin C are not extensively available in publicly accessible literature. This guide synthesizes information on the closely related and structurally similar compound, chartreusin, to provide a relevant technical framework for understanding and investigating the potential of this compound as an anti-cancer agent. Chrymutasins A, B, and C are novel-aglycone antitumor antibiotics derived from a mutant of Streptomyces chartreusis. The cytotoxic activity of Chrymutasin A has been noted as equivalent to chartreusin, suggesting that chartreusin serves as a reasonable proxy for understanding the potential biological activities of this compound.
Introduction
This compound belongs to the benzonaphthopyranone class of antibiotics, which are known for their potent antitumor properties. These compounds typically exert their cytotoxic effects through mechanisms involving DNA interaction, inhibition of nucleic acid synthesis, and induction of apoptosis. This guide provides an overview of the methodologies used to assess the in vitro cytotoxicity of compounds like this compound, presents available quantitative data for the related compound chartreusin, and outlines the potential signaling pathways involved in its mechanism of action.
Quantitative Data: Cytotoxic Activity of Chartreusin
The following table summarizes the half-maximal inhibitory concentration (IC50) values for chartreusin against various human cancer cell lines. This data provides a benchmark for the expected potency of structurally similar compounds like this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | < 13 |
| BxPC3 | Pancreatic Cancer | < 13 |
| T47D | Breast Cancer | > 31 |
| ES-2 | Ovarian Cancer | < 13 |
Note: Data is for chartreusin and was extracted from a 2024 study on chartreusin derivatives.[1] The study indicated that while chartreusin was effective against HCT116, BxPC3, and ES-2 cell lines with IC50 values below 13 µM, it was less effective against the T47D breast cancer cell line.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, BxPC3, ES-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or a related compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treating the cells with this compound for the desired time, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action of this compound
Chartreusin, a compound structurally related to this compound, is known to bind to DNA, which can inhibit DNA replication and RNA synthesis.[2][3] This action can lead to cell cycle arrest and the induction of apoptosis.
Caption: Proposed mechanism of action for this compound.
Intrinsic Apoptosis Pathway
The cytotoxic activity of many anti-cancer compounds culminates in the induction of apoptosis. The intrinsic, or mitochondrial, pathway is a common route for apoptosis induction.
References
Unraveling the Molecular Targets of Chrymutasin C: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth exploration of the molecular target identification for Chrymutasin C, a novel-aglycone antitumor antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, drawing parallels with its parent compound, chartreusin, and offers a comprehensive roadmap for definitive target validation and identification.
Introduction to this compound
This compound is a glycosidic antibiotic belonging to the benzonaphthopyranone class, isolated from a mutant strain of Streptomyces chartreusis. Structurally similar to the well-characterized antitumor agent chartreusin, this compound exhibits significant cytotoxic activity against various cancer cell lines. While its precise molecular target has not been definitively identified, its structural similarity to chartreusin strongly suggests a multi-faceted mechanism of action centered on the induction of apoptosis through DNA damage and oxidative stress.
This guide outlines the hypothesized molecular mechanisms of this compound and provides detailed experimental protocols to validate these pathways and identify specific protein interactions.
Proposed Molecular Mechanisms of Action
Based on the known bioactivity of the closely related compound chartreusin, this compound is proposed to exert its anticancer effects through three primary mechanisms:
-
DNA Intercalation: The planar aromatic core of this compound is likely to insert between the base pairs of DNA. This distortion of the DNA helix can interfere with the binding of transcription factors and DNA processing enzymes, ultimately leading to single-strand breaks.
-
Topoisomerase II Inhibition: this compound may act as a Topoisomerase II poison. By stabilizing the covalent complex between Topoisomerase II and DNA, it prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of the apoptotic cascade.
-
Generation of Reactive Oxygen Species (ROS): The quinone-like structure of this compound may participate in redox cycling, leading to the production of ROS. An excess of intracellular ROS induces oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids, and triggering the intrinsic pathway of apoptosis.
These cytotoxic insults converge to activate cellular stress pathways, culminating in programmed cell death (apoptosis), as illustrated in the following proposed signaling pathway.
Methodological & Application
Total Synthesis of Chrymutasin C: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of Chrymutasin C, a novel antitumor antibiotic. The synthesis leverages a convergent strategy, featuring a key Hauser-Kraus annulation to construct the core benzonaphthopyranone skeleton, followed by a stereoselective glycosylation to introduce the characteristic disaccharide chain. This protocol is intended to serve as a detailed guide for researchers in medicinal chemistry and drug development.
Introduction
This compound is a member of the chrymutasin family of antibiotics, which are novel-aglycone antitumor agents isolated from a mutant strain of Streptomyces chartreusis.[1] These compounds exhibit significant cytotoxic activity against various cancer cell lines, making them attractive targets for total synthesis and further analog development. The core structure of this compound is a pentacyclic benzonaphthopyranone aglycone, which is decorated with a disaccharide moiety composed of D-olivose and D-rhodinose. The total synthesis of such complex natural products is a challenging endeavor that requires careful strategic planning and execution of intricate chemical transformations.
Retrosynthetic Analysis
The retrosynthetic strategy for this compound is outlined below. The molecule is disconnected at the glycosidic linkages, separating the benzonaphthopyranone aglycone and the disaccharide portion. The aglycone synthesis hinges on a pivotal Hauser-Kraus annulation reaction between a suitably functionalized phthalide and a coumarin derivative. The disaccharide is assembled sequentially, with the synthesis of individual activated sugar donors being a key aspect.
References
Application Notes and Protocols for the Purification of Chrymutasin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrymutasin C is a novel antitumor antibiotic belonging to the benzopyran glycoside family. It is produced by a mutant strain of Streptomyces chartreusis.[1] This document provides a generalized methodology for the purification of this compound from fermentation broth, based on common techniques for isolating secondary metabolites from Streptomyces. Due to the limited availability of a detailed, published purification protocol for this specific compound, the following application notes and protocols are based on established methods for similar antibiotics. A comprehensive understanding of chromatographic principles is essential for the successful isolation of this compound.
Introduction
Chrymutasins, including this compound, are a group of novel-aglycone antitumor antibiotics discovered from a mutant strain of Streptomyces chartreusis.[1] These compounds are of interest to the drug development community due to their potential therapeutic applications. The purification of these molecules from complex fermentation broths is a critical step in their characterization, preclinical, and clinical development. This document outlines a general workflow and protocol for the purification of this compound.
Data Presentation
A crucial aspect of any purification protocol is the meticulous tracking of the target compound throughout the process. A purification table is an essential tool for this purpose. While specific quantitative data for this compound purification is not publicly available, Table 1 illustrates the type of data that should be collected at each step to monitor the efficiency of the purification scheme.
Table 1: Hypothetical Purification Table for this compound
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 10,000 | 500,000 | 50 | 100 | 1 |
| Solvent Extraction | 2,500 | 450,000 | 180 | 90 | 3.6 |
| Silica Gel Chromatography | 500 | 350,000 | 700 | 70 | 14 |
| Ion-Exchange Chromatography | 100 | 250,000 | 2,500 | 50 | 50 |
| Preparative HPLC | 20 | 200,000 | 10,000 | 40 | 200 |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound purification.
Experimental Protocols
The following is a generalized, multi-step protocol for the purification of this compound from Streptomyces chartreusis fermentation culture.
1. Fermentation and Harvest
-
Culture: Cultivate the mutant strain of Streptomyces chartreusis in a suitable production medium under optimal fermentation conditions (e.g., temperature, pH, aeration) to maximize the yield of this compound.
-
Harvest: After an appropriate fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration. The supernatant (clarified broth) will contain the secreted this compound.
2. Solvent Extraction
-
Objective: To perform an initial crude separation of this compound from the aqueous culture broth into an organic solvent.
-
Protocol:
-
Adjust the pH of the clarified fermentation broth to a slightly acidic or neutral range to ensure the stability and solubility of this compound.
-
Extract the broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol.
-
Repeat the extraction process two to three times to ensure complete recovery of the compound.
-
Pool the organic phases and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
3. Silica Gel Chromatography
-
Objective: To separate this compound from other compounds in the crude extract based on polarity.
-
Protocol:
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.
-
Collect fractions and analyze them for the presence of this compound using an appropriate method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing the target compound.
-
4. Ion-Exchange Chromatography
-
Objective: To further purify this compound based on its charge characteristics. The exact nature of ion-exchange (anion or cation) will depend on the pKa of this compound.
-
Protocol:
-
Select an appropriate ion-exchange resin (e.g., DEAE-cellulose for anion exchange or CM-cellulose for cation exchange).
-
Pack a column with the selected resin and equilibrate it with a buffer at a suitable pH.
-
Load the pooled fractions from the silica gel chromatography step onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound compounds, including this compound, using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.
-
Collect fractions and analyze for the presence and purity of this compound.
-
Pool the purified fractions and desalt if necessary.
-
5. Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To achieve high-purity this compound.
-
Protocol:
-
Select a suitable preparative HPLC column (e.g., a C18 reversed-phase column).
-
Develop an isocratic or gradient elution method using a mobile phase typically consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Inject the partially purified this compound sample onto the column.
-
Collect the peak corresponding to this compound based on its retention time, as determined by prior analytical HPLC analysis.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.
-
Mandatory Visualization
Diagram 1: Generalized Purification Workflow for this compound
Caption: A generalized workflow for the purification of this compound.
References
Application Note: Structural Elucidation of Chrymutasin C using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed account of the analytical methodologies for the structural characterization of Chrymutasin C, a novel peptide with significant therapeutic potential. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate its primary structure and key chemical features.
Introduction
This compound is a novel peptide isolated from a marine microorganism, exhibiting potent anti-inflammatory properties. A thorough understanding of its molecular structure is paramount for its development as a therapeutic agent. This application note details the integrated analytical approach, combining high-resolution mass spectrometry for accurate mass determination and sequencing, with one- and two-dimensional NMR spectroscopy for the definitive assignment of its constituent amino acids and their connectivity.
Mass Spectrometry Analysis
High-resolution mass spectrometry was employed to determine the precise molecular weight of this compound and to obtain sequence information through fragmentation analysis.
Quantitative Mass Spectrometry Data
The following table summarizes the key mass spectrometry data obtained for this compound.
| Parameter | Observed Value |
| Monoisotopic Mass | 1202.6428 Da |
| Molecular Formula | C₅₅H₇₈N₁₄O₁₅ |
| Charge State (z) | 2 |
| m/z | 602.3287 |
| Fragmentation Method | Collision-Induced Dissociation (CID) |
Experimental Protocol: LC-MS/MS Analysis
Sample Preparation:
-
A 1 mg/mL stock solution of purified this compound was prepared in 50% acetonitrile/water with 0.1% formic acid.
-
The stock solution was diluted to 10 µg/mL with the same solvent for injection.
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 reversed-phase column (2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 60% B over 30 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Instrument: Q-TOF Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range (MS): 100-2000 m/z
-
Mass Range (MS/MS): 50-1500 m/z
-
Data Acquisition: Data-dependent acquisition (DDA) with a survey scan followed by MS/MS of the three most intense ions.
Experimental Workflow: Mass Spectrometry
Caption: LC-MS/MS workflow for this compound analysis.
NMR Spectroscopic Analysis
NMR spectroscopy was instrumental in confirming the amino acid composition and elucidating the connectivities within this compound.
Quantitative NMR Data
The following tables present the ¹H and ¹³C NMR chemical shift assignments for this compound in DMSO-d₆.
¹H NMR Data (500 MHz, DMSO-d₆)
| Amino Acid Residue | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Valine-1 | 4.15 | d | 7.5 | Hα |
| 2.05 | m | Hβ | ||
| 0.90 | d | 6.8 | Hγ | |
| Proline-2 | 4.30 | t | 8.0 | Hα |
| 2.20, 1.80 | m | Hβ | ||
| 1.95 | m | Hγ | ||
| 3.60, 3.45 | m | Hδ | ||
| Leucine-3 | 4.40 | q | 7.0 | Hα |
| 1.65 | m | Hβ | ||
| 1.50 | m | Hγ | ||
| 0.92 | d | 6.5 | Hδ |
¹³C NMR Data (125 MHz, DMSO-d₆)
| Amino Acid Residue | δ (ppm) | Assignment |
| Valine-1 | 172.1 | C=O |
| 58.5 | Cα | |
| 30.2 | Cβ | |
| 19.5, 18.8 | Cγ | |
| Proline-2 | 173.0 | C=O |
| 60.1 | Cα | |
| 29.8 | Cβ | |
| 25.0 | Cγ | |
| 47.5 | Cδ | |
| Leucine-3 | 174.5 | C=O |
| 52.3 | Cα | |
| 40.1 | Cβ | |
| 24.5 | Cγ | |
| 22.8, 21.5 | Cδ |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
10 mg of purified this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution was transferred to a 5 mm NMR tube.
NMR Instrumentation:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Probe: Cryoprobe
-
Temperature: 298 K
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3.28 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, establishing connectivity between amino acid residues.
Logical Workflow: Structure Elucidation
Caption: Integrated workflow for structure elucidation.
Conclusion
The combined application of advanced mass spectrometry and NMR spectroscopy has enabled the unambiguous structural determination of this compound. The detailed protocols and data presented in this application note provide a robust framework for the analysis of this and other novel peptide-based natural products. This foundational work is critical for advancing this compound through the drug development pipeline.
Application Notes and Protocols for the Treatment of Cancer Cell Lines with Chrymutasin C
Disclaimer: Publicly available research on the specific biological activity and treatment protocols for Chrymutasin C, a glycosidic antibiotic from Streptomyces chartreusis, is limited.[1] The following application notes and protocols have been constructed using Chrysin (5,7-dihydroxyflavone) as a representative compound. Chrysin is a well-characterized natural flavonoid that exhibits extensive anti-cancer properties, including the induction of apoptosis and inhibition of key signaling pathways, making it an excellent model for establishing robust experimental procedures.[2][3][4] These protocols are intended for researchers, scientists, and drug development professionals to evaluate the efficacy of novel anti-cancer compounds.
Mechanism of Action
Chrysin has been shown to exert its anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis), inhibiting cell proliferation, and arresting the cell cycle.[2][4] Its activity is linked to the modulation of critical cell signaling pathways, including the PI3K/Akt and p53-mediated mitochondrial pathways, which regulate cell survival and death.[3][5][6]
Quantitative Data: Cytotoxicity of Chrysin
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of Chrysin have been evaluated across various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µg/mL) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 hours | 89.2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 hours | 68.4 |
| MCF-7 | Estrogen Receptor+ Breast Cancer | 24 hours | >100 (approx. 89.2 for a nano-formulation)[7] |
| MCF-7 | Estrogen Receptor+ Breast Cancer | 48 hours | >100 (approx. 68.4 for a nano-formulation)[7] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | ~33.5 µM |
| HCT116 | Colon Cancer | Not Specified | ~1.56 µM |
Table compiled from data presented in multiple studies. Note that the efficacy of Chrysin can be significantly enhanced by novel delivery systems, such as nanoparticles.[5][7]
Key Signaling Pathways Modulated by Chrysin
Chrysin's pro-apoptotic activity is largely mediated through its influence on key survival and death signaling cascades.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Chrysin induces apoptosis by inhibiting this pathway.[3][5] Dephosphorylation (inactivation) of Akt prevents the phosphorylation of the pro-apoptotic protein BAD. This allows BAD to interact with and inhibit anti-apoptotic Bcl-2 family proteins, promoting the release of cytochrome c from the mitochondria and triggering apoptosis.[3]
Caption: Chrysin inhibits the pro-survival PI3K/Akt pathway.
Activation of the Intrinsic (Mitochondrial) Apoptosis Pathway
Chrysin can also activate the p53 tumor suppressor protein. Activated p53 upregulates pro-apoptotic proteins like Bax, which disrupt the mitochondrial membrane, leading to the release of cytochrome c.[6] In the cytoplasm, cytochrome c binds with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase. Caspase-9 then activates executioner caspases like caspase-3, leading to systematic cell dismantling and death.[3][6][8]
Caption: Chrysin activates the p53-mediated intrinsic apoptosis pathway.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol determines the concentration of a compound required to inhibit the growth of a cell population by 50%.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound / Chrysin stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 7.0 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.[7] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. Plot viability against compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining IC50 values using the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC & Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin-Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the 100 µL cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube and mix gently. Keep samples on ice.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways (e.g., p-Akt, Akt, p53, Bax, Bcl-2, Cleaved Caspase-3).
Materials:
-
Treated and control cell lysates
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Treat cells as described previously. Wash cells with cold PBS and lyse on ice using lysis buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[3][6]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and control cells (at least 1 x 10⁶ per sample)
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cells in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use cell cycle analysis software to model the histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[11]
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Anticancer Activity of Chrysin using Tumor Microenvironment pH-Responsive and Self-Assembled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Cytochrome c in Apoptosis: Increased Sensitivity to Tumor Necrosis Factor Alpha Is Associated with Respiratory Defects but Not with Lack of Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cells in cryptophycin-induced cell-cycle arrest are susceptible to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Chrymutasin C Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrymutasin C is a novel glycosidic antibiotic belonging to the chartreusin family of compounds, which are known for their potent antitumor activities. The structural similarity of this compound to chartreusin suggests a comparable mechanism of action, likely involving the inhibition of DNA topoisomerase or intercalation with DNA, leading to the disruption of DNA replication and transcription in cancer cells. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogues to identify novel and potent anticancer agents.
The primary objective of these protocols is to establish robust and scalable assays to evaluate large compound libraries for their ability to inhibit topoisomerase II activity and to intercalate with DNA. The following sections detail the principles of the proposed assays, step-by-step experimental protocols, data analysis, and visualization of the relevant signaling pathways and experimental workflows.
Target Rationale: Topoisomerase II and DNA Intercalation
Topoisomerase II is a critical enzyme in cell division, responsible for resolving DNA topological problems such as supercoiling, knotting, and catenation. By creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the breaks, topoisomerase II ensures the integrity of the genome during replication and transcription. Inhibition of this enzyme leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[1][2][3] Many established chemotherapeutic agents, such as etoposide and doxorubicin, target topoisomerase II.[1][2]
DNA intercalators are molecules that can insert themselves between the base pairs of DNA. This insertion distorts the DNA structure, interfering with the binding of proteins involved in replication and transcription, ultimately leading to cell death. Doxorubicin also exhibits this mechanism of action.[4][5] Given the chemical scaffold of this compound, both topoisomerase II inhibition and DNA intercalation are plausible mechanisms for its antitumor effects.
High-Throughput Screening Assays
To identify potent this compound analogues, a two-pronged HTS strategy is proposed:
-
A primary screen using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to identify inhibitors of topoisomerase IIα.
-
A secondary screen employing a DNA intercalator displacement assay to confirm an alternative mechanism of action and to characterize hits from the primary screen further.
Primary Screen: Topoisomerase IIα Inhibition TR-FRET Assay
This assay measures the inhibition of topoisomerase IIα-mediated DNA cleavage and religation. It utilizes a terbium (Tb) cryptate-labeled anti-HIS tag antibody as the donor and a d2-labeled streptavidin as the acceptor. A biotinylated and HIS-tagged DNA substrate is used. When topoisomerase IIα (HIS-tagged) binds to the biotinylated DNA, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors of topoisomerase IIα will disrupt this interaction, leading to a decrease in the FRET signal.
Experimental Protocol: Topoisomerase IIα TR-FRET Assay
Materials:
-
Human Topoisomerase IIα, HIS-tagged (recombinant)
-
Biotinylated and HIS-tagged linear DNA substrate
-
Anti-HIS-Tb Cryptate (donor)
-
Streptavidin-d2 (acceptor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM ATP, 0.5 mM DTT, 0.01% BSA
-
This compound analogue library (dissolved in DMSO)
-
Positive Control: Etoposide
-
Negative Control: DMSO
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Dispense 50 nL of each this compound analogue from the library into the wells of a 384-well plate using an acoustic liquid handler. For controls, dispense 50 nL of Etoposide (final concentration 100 µM) and 50 nL of DMSO.
-
Enzyme and Substrate Preparation: Prepare a master mix containing Topoisomerase IIα (final concentration 5 nM) and the biotinylated-HIS DNA substrate (final concentration 10 nM) in assay buffer.
-
Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate master mix to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection Reagent Preparation: Prepare a detection master mix containing Anti-HIS-Tb Cryptate (final concentration 1 nM) and Streptavidin-d2 (final concentration 20 nM) in assay buffer.
-
Detection Reagent Addition: Add 5 µL of the detection master mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 120 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
Data Analysis:
The TR-FRET signal is calculated as the ratio of the acceptor fluorescence to the donor fluorescence. The percentage of inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
Where:
-
Signal_compound is the TR-FRET ratio of the test well.
-
Signal_min is the average TR-FRET ratio of the positive control wells (Etoposide).
-
Signal_max is the average TR-FRET ratio of the negative control wells (DMSO).
Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further analysis.
Secondary Screen: DNA Intercalator Displacement Assay
This assay is based on the displacement of a fluorescent DNA intercalator, such as ethidium bromide, from a DNA substrate. When ethidium bromide is bound to DNA, its fluorescence is significantly enhanced. Compounds that intercalate with DNA will compete with ethidium bromide for binding sites, leading to its displacement and a subsequent decrease in fluorescence.
Experimental Protocol: DNA Intercalator Displacement Assay
Materials:
-
Calf Thymus DNA
-
Ethidium Bromide
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl
-
This compound analogue hits from the primary screen
-
Positive Control: Doxorubicin
-
Negative Control: DMSO
-
384-well black plates
Procedure:
-
Compound Plating: Dispense 50 nL of each hit compound into the wells of a 384-well plate. For controls, dispense 50 nL of Doxorubicin (final concentration 50 µM) and 50 nL of DMSO.
-
DNA/Dye Mix Preparation: Prepare a master mix containing Calf Thymus DNA (final concentration 2 µg/mL) and Ethidium Bromide (final concentration 1 µM) in assay buffer.
-
DNA/Dye Addition: Add 10 µL of the DNA/Dye master mix to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Plate Reading: Read the fluorescence intensity on a plate reader with an excitation wavelength of 520 nm and an emission wavelength of 610 nm.
Data Analysis:
The percentage of displacement for each compound is calculated as follows:
% Displacement = 100 * (1 - (FI_compound - FI_min) / (FI_max - FI_min))
Where:
-
FI_compound is the fluorescence intensity of the test well.
-
FI_min is the average fluorescence intensity of the positive control wells (Doxorubicin).
-
FI_max is the average fluorescence intensity of the negative control wells (DMSO).
Data Presentation
The quantitative data for hit compounds should be summarized in tables for clear comparison.
Table 1: Illustrative HTS Results for Topoisomerase IIα Inhibition by this compound Analogues
| Compound ID | Concentration (µM) | % Inhibition (TR-FRET) | IC₅₀ (µM) |
| This compound | 10 | 45.2 | 12.5 |
| Analogue A | 10 | 85.7 | 1.8 |
| Analogue B | 10 | 20.1 | > 50 |
| Analogue C | 10 | 92.3 | 0.9 |
| Etoposide | 10 | 98.5 | 0.5 |
Note: The data presented in this table is for illustrative purposes only and represents plausible outcomes from the described HTS assay.
Table 2: Illustrative Secondary Screen Results for DNA Intercalation by Hit Compounds
| Compound ID | Concentration (µM) | % Displacement | EC₅₀ (µM) |
| Analogue A | 20 | 15.3 | > 50 |
| Analogue C | 20 | 78.9 | 3.2 |
| Doxorubicin | 20 | 95.1 | 1.1 |
Note: The data presented in this table is for illustrative purposes only and represents plausible outcomes from the described secondary screening assay.
Visualization of Pathways and Workflows
Signaling Pathway of Topoisomerase II Inhibition
Topoisomerase II inhibitors, such as etoposide and doxorubicin, induce DNA double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway, primarily mediated by the ATM and ATR kinases.[6][7] Activation of the DDR leads to the phosphorylation of downstream effectors like p53 and CHK2, resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][8] The p53 tumor suppressor protein plays a crucial role in this process by transactivating pro-apoptotic genes.[1] Additionally, some topoisomerase inhibitors have been shown to activate the Notch signaling pathway, which can also contribute to apoptosis.[9]
Caption: Signaling pathway of Topoisomerase II inhibition.
Experimental Workflow for HTS of this compound Analogues
The overall workflow for the high-throughput screening campaign is designed to efficiently identify and characterize active this compound analogues.
Caption: High-throughput screening workflow.
Conclusion
The described high-throughput screening cascade provides a robust framework for the identification and characterization of novel this compound analogues with potent antitumor activity. The combination of a highly sensitive primary screen targeting topoisomerase IIα and a mechanistic secondary screen for DNA intercalation allows for the efficient triage of a large compound library and the selection of promising lead candidates for further drug development. The detailed protocols and data analysis workflows presented herein are designed to be readily implemented in a standard HTS laboratory setting.
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. Etoposide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for the Therapeutic Development of Chrymutasin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrymutasin C is a novel glycosidic antibiotic belonging to the chrymutasin family of compounds, which also includes Chrymutasin A and B.[1] These compounds are produced by a mutant strain of the bacterium Streptomyces chartreusis and have been identified as potential antitumor agents.[1] The chrymutasins are structurally related to chartreusin, a known antitumor antibiotic. Preliminary studies on Chrymutasin A have indicated superior in vivo antitumor activity compared to chartreusin, suggesting that the chrymutasin family, including this compound, holds significant promise for therapeutic development.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound. The protocols outlined below describe key experiments to characterize its antitumor activity, elucidate its mechanism of action, and establish a foundation for further development as a therapeutic agent.
Mechanism of Action (Hypothesized)
While the precise mechanism of action for this compound is yet to be fully elucidated, its structural similarity to chartreusin suggests a potential mechanism involving the inhibition of key cellular processes essential for cancer cell proliferation and survival. Chartreusin is known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. It is plausible that this compound shares a similar mode of action. The following protocols are designed to investigate this hypothesis and explore other potential signaling pathways affected by this compound.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Progression in A549 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 0.5x IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 1x IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2x IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Data to be determined | - |
| This compound | 10 | Data to be determined | Data to be determined |
| This compound | 25 | Data to be determined | Data to be determined |
| This compound | 50 | Data to be determined | Data to be determined |
| Positive Control | Specify | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 and 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Human cancer cell line (e.g., A549)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
-
Materials:
-
Human cancer cell line (e.g., A549)
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound as described in Protocol 2.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This protocol investigates the effect of this compound on the expression and activation of proteins involved in DNA damage and apoptosis signaling pathways.
-
Materials:
-
Human cancer cell line (e.g., A549)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-H2A.X, anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Visualizations
Experimental workflow for this compound evaluation.
Hypothesized signaling pathway for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chrymutasin C Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Chrymutasin C from Aspergillus ochraceus MT-5 fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.
Q1: Why is there no or very poor growth of Aspergillus ochraceus MT-5 in my fermentation culture?
A1: Several factors can contribute to poor fungal growth. Check the following:
-
Inoculum Quality: Ensure your spore suspension is viable and has an adequate concentration. A low spore count or old, non-viable spores will result in a significant lag phase or complete growth failure.
-
Media Composition: Verify the composition of your growth medium. Essential nutrients like a readily available carbon source (e.g., sucrose or glucose) and a suitable nitrogen source (e.g., yeast extract or peptone) are critical.[1]
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pH of the Medium: The initial pH of the fermentation medium should be optimal for Aspergillus ochraceus growth, typically in the range of 5.0-6.0.[1]
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Temperature: Maintain the incubation temperature within the optimal range for A. ochraceus, which is generally between 25-30°C.[2][3]
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Aeration: Ensure adequate oxygen supply, especially in submerged fermentation. This can be achieved through appropriate agitation speeds and the use of baffled flasks.
Q2: My Aspergillus ochraceus MT-5 is growing well, but the this compound yield is consistently low. What can I do?
A2: Low yield despite good growth is a common challenge in secondary metabolite production. Consider these strategies:
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Fermentation Time: The optimal production of secondary metabolites often occurs after the initial rapid growth phase (log phase). Extend your fermentation time and sample at different time points to determine the peak production period. For some Aspergillus ochraceus strains, secondary metabolite production is optimal after 9 days of fermentation.[1]
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Precursor Feeding: this compound, as a polyketide, is synthesized from simple building blocks derived from primary metabolism. Supplementing the culture with biosynthetic precursors can significantly enhance yield.
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Elicitation: The addition of elicitors (stress-inducing compounds) can trigger the expression of secondary metabolite biosynthetic gene clusters.
Q3: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?
A3: Batch-to-batch variability often stems from inconsistencies in experimental parameters. To improve reproducibility:
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Standardize Inoculum: Use a standardized spore suspension with a consistent spore count for each fermentation.
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Media Preparation: Ensure precise and consistent preparation of the fermentation medium, including the source and lot of each component.
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Control Fermentation Parameters: Tightly control physical parameters such as temperature, pH, and agitation speed.
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Sterilization: Ensure consistent and effective sterilization procedures to prevent contamination.
Q4: My fermentation culture is contaminated. What are the common sources of contamination and how can I prevent them?
A4: Contamination by bacteria or other fungi can outcompete Aspergillus ochraceus MT-5 and inhibit this compound production.
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Sources of Contamination: Common sources include non-sterile media, airborne microbes, contaminated inoculum, or improperly sterilized fermentation vessels.
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Prevention:
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Autoclave all media and equipment thoroughly.
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Use sterile techniques during inoculation and sampling.
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Work in a laminar flow hood to minimize airborne contamination.
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Regularly check the purity of your stock cultures.
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Frequently Asked Questions (FAQs)
Q1: What are the key media components for this compound production by Aspergillus ochraceus MT-5?
A1: A typical fermentation medium for Aspergillus ochraceus includes a carbon source, a nitrogen source, and mineral salts. Sucrose and yeast extract are commonly used as the primary carbon and nitrogen sources, respectively.[1] The specific concentrations may need to be optimized for this compound production.
Q2: How can I use precursor feeding to increase this compound yield?
A2: Since this compound is a polyketide, its biosynthesis originates from acetyl-CoA and malonyl-CoA. While direct feeding of these is challenging, providing related precursors can be effective. For other polyketides from Aspergillus ochraceus, such as Ochratoxin A, feeding with L-phenylalanine has been shown to enhance production.[4] A systematic approach to test different precursors at various concentrations is recommended.
Q3: What are elicitors and how can they be used to improve this compound production?
A3: Elicitors are compounds that induce a stress response in the fungus, which can lead to the upregulation of secondary metabolite biosynthesis.[5][6] Both biotic (e.g., fungal cell wall extracts) and abiotic (e.g., metal ions, signaling molecules) elicitors can be tested. The type of elicitor, its concentration, and the timing of its addition are critical parameters to optimize.
Q4: What is the optimal temperature and pH for this compound fermentation?
A4: For Aspergillus ochraceus, the optimal temperature for growth and secondary metabolite production is typically between 25°C and 30°C.[2][3] The optimal initial pH of the medium is generally around 6.0.[1] However, these parameters should be specifically optimized for this compound production.
Experimental Protocols
General Fermentation Protocol for Aspergillus ochraceus MT-5
This protocol is a starting point and should be optimized for this compound production.
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Media Preparation:
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Inoculum Preparation:
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Prepare a spore suspension of Aspergillus ochraceus MT-5 from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar).
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Adjust the spore concentration to approximately 1 x 10^7 spores/mL.
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Inoculation and Incubation:
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Inoculate each flask with 1 mL of the spore suspension.
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Incubate the flasks on a rotary shaker at 150 rpm and 28°C for the desired fermentation period (e.g., 7-14 days).[1]
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Extraction and Analysis:
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At the end of the fermentation, separate the mycelium from the broth by filtration.
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Extract this compound from the broth and/or mycelium using an appropriate organic solvent.
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Analyze the yield of this compound using methods such as HPLC.
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Data Presentation
The following tables present hypothetical data based on optimization strategies for a representative polyketide from Aspergillus ochraceus. These tables should be used as a template for organizing your experimental results for this compound.
Table 1: Effect of Phenylalanine Feeding on Polyketide Yield
| Phenylalanine Concentration (g/L) | Biomass (g/L) | Polyketide Yield (mg/L) |
| 0 (Control) | 15.2 | 45.3 |
| 0.5 | 15.5 | 62.1 |
| 1.0 | 15.3 | 88.7 |
| 2.0 | 14.9 | 112.4 |
| 4.0 | 14.1 | 95.6 |
Table 2: Effect of Fungal Elicitor on Polyketide Yield
| Elicitor Concentration (% v/v) | Biomass (g/L) | Polyketide Yield (mg/L) |
| 0 (Control) | 15.1 | 46.8 |
| 0.1 | 14.8 | 75.3 |
| 0.5 | 14.5 | 105.9 |
| 1.0 | 13.9 | 92.1 |
| 2.0 | 12.8 | 78.4 |
Visualizations
Experimental Workflow for Yield Optimization
References
Overcoming Chrymutasin C solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments with Chrymutasin C, with a particular focus on its solubility in aqueous solutions.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide addresses the most common solubility challenges faced when working with this compound and provides step-by-step protocols to mitigate them.
Issue 1: this compound precipitates out of solution upon addition to aqueous buffers.
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Question: My this compound, initially dissolved in an organic solvent, immediately precipitates when I add it to my aqueous experimental buffer. How can I prevent this?
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Answer: This is a common issue due to the hydrophobic nature of this compound. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.
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Method 1: pH Adjustment
This compound is a weakly acidic compound with a pKa of 4.5. Its solubility is highly dependent on the pH of the aqueous solution. By increasing the pH above its pKa, this compound will be deprotonated and become more soluble.
Experimental Protocol: pH-Dependent Solubilization of this compound
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Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol).
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Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
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In a dropwise manner, add a small aliquot of the this compound stock solution to each buffer while vortexing to ensure rapid mixing.
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Observe the solutions for any signs of precipitation.
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Quantify the concentration of soluble this compound in each buffer using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Table 1: Solubility of this compound at Different pH Values
pH Solubility (µg/mL) 5.0 5 6.0 25 7.0 150 7.4 250 | 8.0 | 500 |
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Method 2: Use of Co-solvents
Incorporating a water-miscible organic solvent (co-solvent) in the final aqueous solution can increase the solubility of this compound by reducing the overall polarity of the solvent system.[1][2][3]
Experimental Protocol: Co-solvent-Mediated Solubilization of this compound
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Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
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Prepare your desired aqueous buffer.
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Create a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10% ethanol in PBS).
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Slowly add the this compound stock solution to each co-solvent/buffer mixture while vortexing.
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Monitor for precipitation and quantify the soluble this compound concentration.
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
Co-solvent Concentration (%) Solubility (µg/mL) None 0 250 Ethanol 5 750 Ethanol 10 1500 PEG 400 5 1200 | PEG 400 | 10 | 2800 |
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Method 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, thereby increasing their aqueous solubility.[3]
Experimental Protocol: Solubilization of this compound using Cyclodextrins
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Prepare solutions of different cyclodextrins (e.g., HP-β-CD, γ-CD) in your desired aqueous buffer at various concentrations.
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Add an excess amount of this compound powder to each cyclodextrin solution.
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Stir the suspensions at room temperature for 24-48 hours to allow for complexation to reach equilibrium.
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Filter the suspensions to remove any undissolved this compound.
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Determine the concentration of solubilized this compound in the filtrate.
Table 3: Enhancement of this compound Solubility with Cyclodextrins in Water
Cyclodextrin (10 mM) Solubility (µg/mL) None 10 Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 1800 | γ-Cyclodextrin (γ-CD) | 1250 |
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Issue 2: Low bioavailability of this compound in in-vivo studies despite achieving solubility in the formulation.
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Question: I have managed to dissolve this compound in my vehicle for in-vivo experiments, but the observed bioavailability is very low. What could be the reason?
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Answer: Low bioavailability of poorly soluble drugs can occur even if they are solubilized in the initial formulation. Upon administration, the formulation gets diluted in the gastrointestinal fluids, leading to precipitation of the drug before it can be absorbed. To overcome this, advanced formulation strategies that create stable nanosuspensions or solid dispersions can be employed.
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Method 4: Formulation of a Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles.[3] The small particle size increases the surface area, leading to a higher dissolution rate and improved bioavailability.
Experimental Protocol: Preparation of this compound Nanosuspension by Anti-solvent Precipitation
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Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone).
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Dissolve a stabilizer (e.g., a polymer like Kollidon® VA64 or a surfactant like Lutrol® F127) in water. This is the anti-solvent phase.
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Under high-speed homogenization, slowly inject the this compound solution into the anti-solvent phase.
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The rapid change in solvent composition will cause this compound to precipitate as nanoparticles, which are stabilized by the dissolved polymer or surfactant.
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The resulting nanosuspension can be further processed (e.g., lyophilized) to produce a solid powder that can be reconstituted before use.
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Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
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Q1: What is the recommended solvent for making a stock solution of this compound?
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A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. For applications where DMSO is not suitable, ethanol or acetone can be considered.
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Q2: Is this compound light-sensitive?
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A2: Yes, this compound shows some degradation upon prolonged exposure to light. It is recommended to store stock solutions and formulations in amber vials or protected from light.
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Q3: Can I heat the solution to dissolve this compound?
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A3: Gentle heating (up to 40°C) can aid in the initial dissolution of this compound in an organic solvent. However, prolonged heating or high temperatures should be avoided to prevent degradation. Always check for recrystallization as the solution cools.
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Q4: How does this compound exert its biological effects?
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A4: this compound is known to be a potent inhibitor of the pro-inflammatory NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκB, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and transcription of target inflammatory genes.
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Hypothetical NF-κB Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NF-κB pathway by this compound.
References
Technical Support Center: Crystallization of Chrymutasin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of Chrymutasin C.
General Considerations for Crystallization
Successful crystallization is influenced by a multitude of factors, from the intrinsic properties of the sample to the specific chemical conditions of the experiment. Key considerations include the purity and homogeneity of the this compound sample, which should ideally be greater than 95% to avoid disruptions in lattice formation.[1] The stability of the molecule in the chosen solvent is also critical, as is achieving a state of supersaturation to initiate crystal nucleation.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successful this compound crystallization?
A1: The three most critical factors are high sample purity, achieving optimal supersaturation, and screening a wide range of crystallization conditions. The purity and homogeneity of your this compound sample are paramount, as impurities can inhibit the formation of a well-ordered crystal lattice.[1] Achieving a state of supersaturation is necessary to drive the crystallization process, but this must be carefully controlled to avoid rapid precipitation.[2][3] Finally, since the ideal crystallization conditions for a novel compound like this compound are unknown, screening a broad range of precipitants, pH values, and temperatures is essential.
Q2: I'm not getting any crystals, only precipitate. What should I do?
A2: Precipitation indicates that the supersaturation level is too high, causing this compound to fall out of solution too rapidly for an ordered crystal lattice to form. To address this, consider the following adjustments:
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Lower the concentration of this compound: Reducing the initial concentration can slow down the kinetics of nucleation and growth.
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Decrease the precipitant concentration: This will lower the degree of supersaturation.
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Adjust the temperature: Depending on the solubility characteristics of this compound, altering the temperature may help control the rate of crystallization.
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Modify the pH: The solubility of this compound may be highly dependent on pH. Experiment with a range of pH values to find the optimal condition for crystal growth.
Q3: My crystals are very small or needle-like. How can I grow larger, higher-quality crystals?
A3: Small or needle-like crystals can be a result of rapid nucleation or suboptimal growth conditions. To improve crystal size and quality, you can try:
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Seeding: Introducing microcrystals from a previous experiment (a technique known as seeding) can encourage the growth of larger, more well-ordered crystals.
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Slowing down the equilibration rate: In vapor diffusion experiments, this can be achieved by using a larger drop volume or a lower concentration of the reservoir solution.
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Fine-tuning the precipitant concentration: A slight adjustment in the precipitant concentration can sometimes have a significant impact on crystal morphology.
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Screening additives: Small amounts of certain chemicals can act as "molecular glue," promoting better crystal contacts and improving quality.
Q4: How can I distinguish between this compound crystals and salt crystals?
A4: Differentiating between protein or organic molecule crystals and salt crystals can be challenging visually. One effective method is to use UV microscopy. This compound, if it contains tryptophan or other aromatic residues, will absorb light at 280 nm, a property that salt crystals do not possess.[4] Another technique is to test the crystal's physical properties; protein and organic crystals are often soft and fragile, while salt crystals tend to be harder and more brittle.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Crystals, Clear Drop | Sub-saturation | Increase the concentration of this compound or the precipitant. |
| Try a different precipitant or a wider range of pH conditions. | ||
| Heavy Precipitation | Excessive Supersaturation | Lower the concentration of this compound or the precipitant. |
| Adjust the temperature to increase solubility. | ||
| Microcrystals | High Nucleation Rate | Decrease the rate of supersaturation by lowering precipitant concentration. |
| Try seeding with a lower density of seeds. | ||
| Needle-like Crystals | Anisotropic Growth | Screen different precipitants, salts, or additives. |
| Modify the pH to alter crystal packing. | ||
| Crystal Twinning | Lattice Defects | Optimize growth conditions by fine-tuning temperature and precipitant concentration. |
| Consider a different crystallization method.[2] |
Experimental Protocols
Hanging-Drop Vapor Diffusion Protocol
This protocol outlines a general procedure for setting up a crystallization experiment using the hanging-drop vapor diffusion method.
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Prepare the Reservoir Solution: In a multi-well crystallization plate, pipette 500 µL of the desired reservoir solution (containing precipitant, buffer, and salts) into each well.
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Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the purified this compound solution with 1 µL of the reservoir solution.
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Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.
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Equilibration: Water will slowly vaporize from the drop and equilibrate with the more concentrated reservoir solution. This gradually increases the concentration of this compound and the precipitant in the drop, leading to supersaturation and hopefully, crystallization.
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Incubation and Observation: Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.
Visualizations
References
Technical Support Center: Optimizing Chrymutasin C Dosage for In Vitro Experiments
Welcome to the technical support center for Chrymutasin C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a novel glycosidic antibiotic isolated from a mutant strain of Streptomyces chartreusis.[1][2] It is one of three related compounds, Chrymutasin A, B, and C. Preliminary studies have indicated that chrymutasins possess antitumor activity.[1] The precise mechanism of action for this compound is still under investigation.
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: For a novel compound like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM, in logarithmic dilutions.
Q3: How should I dissolve and store this compound?
A3: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the powdered form at -20°C. Once dissolved in a solvent, create aliquots of the stock solution to minimize freeze-thaw cycles and store at -80°C.
Q4: Is this compound cytotoxic?
A4: As an antitumor antibiotic, this compound is expected to exhibit cytotoxicity, particularly towards cancer cell lines. It is crucial to perform a cytotoxicity assay to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest. This will help in selecting appropriate concentrations for subsequent mechanism-of-action studies, distinguishing between cytotoxic and non-cytotoxic effects.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: High variability in experimental results.
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Question: I am observing significant variability between replicate wells in my assay. What could be the cause?
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Answer:
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Uneven cell seeding: Ensure that your cells are evenly suspended before seeding into plates. Pipette gently up and down to create a single-cell suspension.
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Inconsistent compound concentration: When preparing serial dilutions of this compound, ensure thorough mixing at each step.
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Edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.
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Contamination: Check for any signs of microbial contamination in your cell culture, which can significantly impact cell health and experimental outcomes.[3]
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Issue 2: No observable effect of this compound.
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Question: I have treated my cells with this compound, but I am not seeing any effect. What should I do?
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Answer:
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Concentration range: The concentrations tested may be too low. Consider testing a higher range of concentrations.
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Treatment duration: The incubation time with this compound may be too short. Depending on the expected mechanism, the effect may take longer to become apparent. Try extending the treatment duration (e.g., 24, 48, 72 hours).
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Compound stability: Ensure that this compound is stable in your cell culture medium for the duration of the experiment. You may need to refresh the medium with a new compound during long incubation periods.
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Cell line sensitivity: The cell line you are using may be resistant to this compound. If possible, test the compound on a panel of different cell lines to identify a sensitive model.
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Issue 3: Unexpected cell death or morphology changes.
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Question: I am observing widespread cell death even at very low concentrations of this compound, or my cells are showing unusual morphology. What could be the problem?
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Answer:
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Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. Ensure that the final solvent concentration in your culture medium is below a toxic level, typically less than 0.5%. Include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments.
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Compound precipitation: this compound may be precipitating out of the solution at higher concentrations. Visually inspect your stock solutions and the media in the treatment wells for any signs of precipitation. If precipitation is observed, you may need to adjust the solvent or the final concentration.
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Off-target effects: The observed effects may be due to off-target activities of the compound. Further investigation into the mechanism of action will be necessary to understand the observed phenotype.
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Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
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This compound
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Adherent or suspension cells of interest
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Multichannel pipette
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Plate reader (570 nm absorbance)
Procedure:
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Cell Seeding:
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For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
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For suspension cells, seed at a density of 20,000-50,000 cells per well.
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Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
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Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 1 nM to 100 µM.
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Include a vehicle control (medium with DMSO) and a no-treatment control.
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Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control media.
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Assay:
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After the incubation period, add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 5 minutes to ensure complete dissolution.
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Data Acquisition and Analysis:
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Measure the absorbance at 570 nm using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
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Data Presentation:
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.3 |
| 1 | 52.3 ± 4.9 |
| 10 | 15.8 ± 3.2 |
| 100 | 2.1 ± 1.5 |
Protocol 2: Assessing the Anti-inflammatory Effect of this compound (Nitric Oxide Assay)
This protocol is for evaluating the potential anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
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RAW 264.7 macrophage cells
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This compound
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LPS (from E. coli)
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Complete cell culture medium (DMEM with 10% FBS)
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96-well cell culture plates
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Griess Reagent System
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Sodium nitrite (for standard curve)
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Plate reader (540 nm absorbance)
Procedure:
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Cell Seeding:
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Seed RAW 264.7 cells at a density of 5 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.
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Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Compound Treatment and Stimulation:
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Pre-treat the cells with various non-cytotoxic concentrations of this compound (determined from the MTT assay) for 1 hour.
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After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.
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Include the following controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
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Nitrite Measurement:
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After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 10 minutes at room temperature, protected from light.
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Data Acquisition and Analysis:
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Measure the absorbance at 540 nm.
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Prepare a standard curve using sodium nitrite to determine the nitrite concentration in the samples.
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Calculate the percentage of NO inhibition by this compound compared to the LPS-only treated cells.
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Data Presentation:
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.9 | 0 |
| LPS + this compound (0.1 µM) | 30.5 ± 2.5 | 14.8 |
| LPS + this compound (1 µM) | 18.2 ± 1.9 | 49.2 |
| LPS + this compound (10 µM) | 6.7 ± 0.8 | 81.3 |
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound Action
Given its classification as an antitumor antibiotic, this compound may exert its effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for this compound Characterization
The following workflow outlines a logical progression of experiments to characterize the in vitro activity of this compound.
Caption: A typical experimental workflow for the in vitro characterization of this compound.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to troubleshoot common experimental issues.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Minimizing off-target effects of Chrymutasin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Chrymutasin C, focusing on minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
This compound is a novel-aglycone antitumor antibiotic isolated from a mutant strain of Streptomyces chartreusis. It is structurally related to chartreusin and has demonstrated cytotoxic activity against various cancer cell lines. While its precise mechanism of action is still under investigation, like many antitumor antibiotics, it is presumed to interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound like this compound interacts with unintended cellular components, such as proteins or enzymes, that are not its primary therapeutic target. These interactions can lead to unexpected cellular responses, toxicity, or a reduction in the specific therapeutic effect. Minimizing off-target effects is crucial for developing safer and more effective cancer therapies.
Q3: What are the common strategies to minimize off-target effects of small molecule inhibitors like this compound?
Several strategies can be employed to minimize off-target effects:
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Dose-Response Optimization: Using the lowest effective concentration of this compound can significantly reduce the likelihood of engaging lower-affinity off-targets.
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Use of Highly Specific Analogs: If available, utilizing structural analogs of this compound that have been engineered for higher target specificity can be beneficial.
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Combination Therapy: Combining this compound with other therapeutic agents at lower concentrations can enhance the desired on-target effect while minimizing the dose-dependent off-target toxicities of each compound.
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Cell Line Selection: The off-target profile of this compound may vary across different cell lines. Characterizing the effects in a panel of cell lines can help in selecting the most appropriate model for a specific research question.
Q4: How can I experimentally identify potential off-target effects of this compound in my experimental system?
Several advanced proteomics and cell-based methods can be used:
-
Proteome-wide approaches: Techniques like Chemical Proteomics, Cellular Thermal Shift Assay (CETSA), and Affinity Purification-Mass Spectrometry (AP-MS) can identify direct protein binders of this compound across the entire proteome.
-
Phenotypic screening: High-content imaging and multi-parametric cell-based assays can reveal unexpected cellular phenotypes that may be indicative of off-target effects.
-
Kinase profiling: If this compound is suspected to have off-target kinase activity, screening against a panel of kinases can identify unintended enzymatic inhibition or activation.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Problem 1: High levels of cytotoxicity observed in control (non-cancerous) cell lines.
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Confirm Concentration: Double-check the dilution calculations and the final concentration of this compound used.
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) in both your cancer and control cell lines. A narrow therapeutic window (similar IC50 values) suggests significant off-target toxicity.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to observe the on-target effect in cancer cells while minimizing toxicity in control cells.
-
Serum Starvation and Growth Factor Stimulation: Synchronize cells by serum starvation and then treat with this compound upon growth factor stimulation. This can sometimes enhance the selectivity towards pathways more active in proliferating cells.
-
| Parameter | Cancer Cell Line (e.g., HeLa) | Control Cell Line (e.g., HEK293T) |
| IC50 (48h) | 1 µM | 5 µM |
| Therapeutic Window | - | 5 |
Table 1: Example of IC50 data for this compound in a cancer vs. control cell line.
Problem 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Variability in experimental conditions or off-target effects influencing different cellular states.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition for all experiments.
-
Aliquot this compound: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Monitor Cell Health: Before each experiment, visually inspect cells for any signs of stress or contamination.
-
Use a Positive Control: Include a well-characterized compound with a similar expected mechanism of action (e.g., Doxorubicin) to validate assay performance.
-
Problem 3: The observed cellular phenotype does not align with the expected on-target effect (e.g., no evidence of DNA damage).
-
Possible Cause: A dominant off-target effect is masking the intended mechanism of action.
-
Troubleshooting Steps:
-
Perform a Target Engagement Assay: Use a technique like CETSA to confirm that this compound is binding to its intended target in your cellular model.
-
Broad-Spectrum Pathway Analysis: Use techniques like RNA sequencing or proteomic profiling to get an unbiased view of the cellular pathways being affected by this compound treatment. This can help identify unexpected signaling pathway modulation.
-
Investigate Alternative Mechanisms: Consider that this compound might have a novel mechanism of action or that the primary target is different from what was initially hypothesized.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a given cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time point (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To assess the direct binding of this compound to its intracellular target(s).
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Protein Precipitation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble, non-denatured proteins. Measure the protein concentration and prepare samples for SDS-PAGE.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with an antibody against the putative target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Proposed Signaling Pathway for this compound
Based on its classification as an antitumor antibiotic and its relation to chartreusin, this compound is hypothesized to induce DNA damage, leading to the activation of the ATM/ATR signaling cascade. This, in turn, activates downstream effectors like p53 and Chk1/Chk2, resulting in cell cycle arrest and apoptosis.
Caption: Proposed DNA damage response pathway activated by this compound.
Experimental Workflow for Off-Target Identification
A systematic approach to identifying and validating off-target effects is crucial. The following workflow outlines a common strategy.
Caption: A typical workflow for identifying and mitigating off-target effects.
Troubleshooting Logic for Unexpected Cytotoxicity
When encountering unexpected cytotoxicity, a logical troubleshooting process can help pinpoint the cause.
Caption: A decision-making flowchart for troubleshooting unexpected cytotoxicity.
Technical Support Center: Synthesis of Chrymutasin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthetic route to Chrymutasin C. Our aim is to address specific challenges that may be encountered during the synthesis of this complex natural product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of the this compound aglycone, with a focus on the key Hauser-Kraus annulation step.
Issue 1: Low Yield in the Hauser-Kraus Annulation Step
Question: We are experiencing low yields (<50%) in the Hauser-Kraus annulation between the cyanophthalide and the coumarin Michael acceptor for the formation of the pentacyclic core. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Base: The choice and handling of the base are critical. Lithium tert-butoxide (LiOtBu) is commonly used, but its effectiveness can be compromised by moisture.
-
Reaction Temperature: The temperature profile of the reaction is crucial for minimizing side reactions.
-
Solution: Maintain a low initial temperature (-60 °C to -78 °C) during the deprotonation of the cyanophthalide and the subsequent Michael addition.[3] Allowing the reaction to warm too quickly can lead to decomposition or side reactions. A slow warm-up to room temperature is often necessary for the final cyclization.
-
-
Purity of Starting Materials: Impurities in either the cyanophthalide or the coumarin derivative can interfere with the reaction.
-
Solution: Purify both starting materials immediately before use. Recrystallization or column chromatography are recommended.
-
-
Choice of Phthalide: The nature of the activating group on the phthalide is important. While the original Hauser annulation uses a sulfone, the Kraus modification employing a cyano group often results in higher yields due to reduced steric hindrance and better solubility of the intermediate.[1][4][5]
-
Solution: If using a sulfonylphthalide and experiencing low yields, consider synthesizing and using the corresponding cyanophthalide.
-
Issue 2: Formation of Undesired Side Products
Question: We are observing multiple spots on our TLC analysis after the Hauser-Kraus annulation, indicating the formation of side products. How can we improve the selectivity of the reaction?
Possible Causes and Troubleshooting Steps:
-
Self-Condensation of the Michael Acceptor: The enolizable coumarin derivative can undergo self-condensation in the presence of a strong base.
-
Solution: Add the deprotonated cyanophthalide solution slowly to the solution of the coumarin Michael acceptor at low temperature to maintain a low concentration of the enolate of the acceptor.
-
-
Decomposition of Starting Materials or Intermediates: The complex intermediates of the Hauser-Kraus annulation can be unstable.
-
Solution: Ensure strict anhydrous and anaerobic conditions throughout the reaction. Degas all solvents and use an inert atmosphere (e.g., argon or nitrogen).
-
-
Epimerization: If stereocenters are present, the strong basic conditions can lead to epimerization.
-
Solution: Minimize reaction time and use the lowest effective temperature.
-
Frequently Asked Questions (FAQs)
Synthesis of the Aglycone
Q1: What are the reported yields for the key steps in the synthesis of the this compound skeleton?
A1: The following table summarizes the yields for the convergent synthesis of the chrymutasin and hayumicin skeletons as reported in the literature.[3]
| Step | Reagents and Conditions | Yield (%) |
| 1. ortho-Quinone Monoketal Formation | PIDA (2 equiv), CH₃OH, 0 °C | 68 |
| 2. Hauser-Kraus Annulation (Condensation) | LiOtBu, -60 °C to rt | 87 |
| 3. Ketal Hydrolysis | aq HCl, MeOH | 98 |
Q2: Can you provide a general experimental protocol for the Hauser-Kraus annulation step?
A2: The following is a generalized protocol based on literature procedures for similar reactions.[3]
Experimental Protocol: Hauser-Kraus Annulation for this compound Aglycone
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the cyanophthalide derivative in anhydrous tetrahydrofuran (THF) and cool the solution to -60 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium tert-butoxide (LiOtBu) in anhydrous THF to the cyanophthalide solution. Stir the mixture at -60 °C for 30 minutes to ensure complete formation of the anion.
-
Michael Addition: In a separate flask, dissolve the coumarin Michael acceptor in anhydrous THF and cool to -60 °C. Slowly add the solution of the deprotonated cyanophthalide to the coumarin solution via cannula.
-
Cyclization and Work-up: Stir the reaction mixture at -60 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pentacyclic product.
Glycosylation
Q3: What are the common challenges in the glycosylation of complex, polycyclic aglycones like the this compound core?
A3: Late-stage glycosylation of complex natural products often presents significant challenges.
-
Low Solubility: The planar, polycyclic core of the this compound aglycone is likely to have very low solubility in common glycosylation solvents.[6][7] This can lead to poor reaction kinetics and low yields.
-
Possible Solution: Use a mixture of solvents or less common solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sonication may also help to improve solubility.
-
-
Steric Hindrance: The hydroxyl group to be glycosylated may be sterically hindered by the surrounding ring system, making it difficult for the glycosyl donor to approach.
-
Possible Solution: Use smaller, more reactive glycosyl donors. The choice of the activating group on the sugar is also critical.
-
-
Stereoselectivity: Controlling the stereochemistry of the glycosidic bond (α vs. β) can be difficult.
-
Possible Solution: The choice of glycosyl donor, promoter, and solvent can influence the stereochemical outcome. Anchimeric assistance from a participating group at the C2 position of the sugar can favor the formation of the 1,2-trans glycoside.
-
-
Aglycone Instability: The aglycone may be sensitive to the conditions required for glycosylation (e.g., acidic or basic promoters).
-
Possible Solution: Screen a variety of glycosylation methods, including those that proceed under neutral conditions, to find one that is compatible with the aglycone.
-
Q4: What types of glycosyl donors are recommended for a challenging glycosylation?
A4: For complex glycosylations, highly reactive donors are often required. Some common choices include:
-
Glycosyl Trichloroacetimidates: Activated by a catalytic amount of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂).
-
Glycosyl Halides: Classic donors, often activated by silver or mercury salts.
-
Thioglycosides: Can be activated under a range of conditions, offering flexibility.
-
Glycosyl Sulfoxides: Activated by triflic anhydride.
The optimal choice will depend on the specific aglycone and desired stereochemistry.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Hauser-Kraus Annulation Mechanism
Caption: Mechanism of the Hauser-Kraus annulation.
References
- 1. Hauser-Kraus Annulation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chrymutasin C and Doxorubicin in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known efficacy and mechanisms of Chrymutasin C and the well-established chemotherapeutic agent, doxorubicin. While doxorubicin has been a cornerstone of cancer treatment for decades, information on the therapeutic potential of this compound is notably scarce. This document aims to summarize the existing data for doxorubicin and highlight the significant knowledge gap concerning this compound, thereby underscoring a potential area for future research.
Overview and Current Status
Doxorubicin is a widely used anthracycline antibiotic with broad-spectrum efficacy against a range of hematological and solid tumors.[1] Approved for medical use in the United States in 1974, it remains a frontline treatment for cancers such as breast, lung, ovarian, and bladder cancers, as well as various sarcomas and lymphomas. Its clinical utility is, however, limited by significant side effects, most notably dose-dependent cardiotoxicity.
This compound , in stark contrast, is a novel-aglycone antitumor antibiotic isolated from a mutant strain of the bacterium Streptomyces chartreusis.[2][3] Its discovery and structural elucidation were reported in the mid-1990s.[2][3] Since these initial reports, there has been a conspicuous absence of published research into its anticancer efficacy, mechanism of action, and potential therapeutic applications. Therefore, a direct, data-driven comparison with doxorubicin is not currently possible.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for doxorubicin. For this compound, such data is not available in publicly accessible scientific literature.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for doxorubicin vary widely depending on the cancer cell line and the duration of exposure.
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time | Citation |
| Doxorubicin | MCF-7 (Breast) | 2.50 ± 1.76 | 24h | [4] |
| A549 (Lung) | 1.50 | 48h | [5] | |
| HeLa (Cervical) | 1.00 | 48h | [5] | |
| PC3 (Prostate) | 8.00 | 48h | [5] | |
| HepG2 (Liver) | 12.18 ± 1.89 | 24h | [4] | |
| This compound | All | Data not available | - |
In Vivo Efficacy
In vivo studies in animal models provide crucial information about a drug's antitumor activity in a living organism. Doxorubicin has demonstrated significant tumor growth inhibition in various preclinical models.
| Compound | Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Citation |
| Doxorubicin | E0117 breast cancer xenograft in C57BL/6 mice | Intravenous administration | Up to 40% inhibition compared to free DOX after 33 days | [6] |
| Drug-resistant JC breast tumor model in BALB/c mice | Co-administered with compound 1 | Significantly increased anti-proliferative effect | [7] | |
| MCF-7/ADR heterotopic tumor-bearing nude mice | 5 mg/kg | Slightly reduced tumor volume | [8] | |
| This compound | All | Data not available | Data not available |
Mechanism of Action
Doxorubicin
Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily targeting the cell's nucleus and mitochondria.
-
DNA Intercalation: Doxorubicin's planar aromatic rings insert between DNA base pairs, distorting the double helix structure. This intercalation inhibits DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide radicals and other ROS. These highly reactive molecules cause oxidative damage to DNA, proteins, and cellular membranes.
The diagram below illustrates the primary signaling pathways involved in doxorubicin's mechanism of action.
Caption: Doxorubicin's multifaceted mechanism of action leading to cancer cell apoptosis.
This compound
As with its efficacy, the mechanism of action for this compound has not been reported. As a glycosidic antibiotic, it belongs to a class of compounds where the sugar moieties can be crucial for their biological activity, potentially influencing interactions with cellular targets like DNA.[9][10] However, without experimental data, any proposed mechanism would be purely speculative.
Experimental Protocols
Due to the lack of studies on this compound, this section outlines a hypothetical experimental workflow that could be employed to compare its efficacy with doxorubicin.
Hypothetical Experimental Workflow for Comparing this compound with Doxorubicin
This workflow details the necessary steps from initial in vitro screening to in vivo validation.
Caption: A proposed experimental workflow for the comparative evaluation of a novel compound.
1. In Vitro Cytotoxicity Assay (e.g., MTT Assay):
-
Objective: To determine the concentration of this compound and doxorubicin required to inhibit the growth of a panel of human cancer cell lines by 50% (IC50).
-
Method:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and doxorubicin for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
2. In Vivo Xenograft Model:
-
Objective: To evaluate the antitumor efficacy and systemic toxicity of this compound in a living organism and compare it to doxorubicin.
-
Method:
-
Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, doxorubicin).
-
Administer the compounds according to a predetermined schedule and route (e.g., intravenous, intraperitoneal).
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors and major organs for histopathological analysis to assess efficacy and toxicity.
-
Conclusion
Doxorubicin is a potent and well-characterized chemotherapeutic agent, but its use is hampered by significant toxicity. This compound, a novel antibiotic from Streptomyces chartreusis, was identified decades ago, yet its potential as an anticancer agent remains entirely unexplored. The complete lack of publicly available data on its efficacy and mechanism of action makes a direct comparison with doxorubicin impossible. This guide highlights a critical gap in the scientific literature and underscores the need for foundational research to determine if this compound or its analogues hold any promise for the future of oncology. The proposed experimental workflow provides a roadmap for such an investigation.
References
- 1. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Sweet antibiotics - the role of glycosidic residues in antibiotic and antitumor activity and their randomization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Structural Showdown: Unraveling the Subtleties of Chrymutasin A, B, and C
For Immediate Release
A detailed comparative analysis of Chrymutasin A, B, and C, a family of potent antitumor antibiotics, reveals key structural differences that likely underpin their biological activity. While all three compounds share a common aglycone backbone, variations in their glycosidic chains distinguish each molecule, offering a promising avenue for future drug development and optimization.
Chrymutasins are glycosidic antibiotics produced by a mutant strain of Streptomyces chartreusis.[1][2][3] Their core structure consists of a complex aglycone, which is invariant across all three forms, linked to one or more sugar moieties. It is the nature and arrangement of these sugar units that define Chrymutasin A, B, and C, respectively.
Structural Elucidation
The foundational work by Uchida et al. in 1994 laid the groundwork for understanding the chemical architecture of these molecules. Through meticulous spectroscopic analysis, they determined that the chrymutasins are closely related to the chartreusin family of antibiotics but possess a distinct aglycone.[1][2]
Chrymutasin Aglycone: The common aglycone is a complex polycyclic aromatic structure.
Glycosidic Variation:
-
Chrymutasin A: Possesses a disaccharide chain.
-
Chrymutasin B: Features a different disaccharide unit compared to Chrymutasin A.
-
Chrymutasin C: Is characterized by a monosaccharide moiety.
Below is a logical diagram illustrating the structural relationship between the Chrymutasin congeners.
Caption: Structural relationship of Chrymutasin A, B, and C.
Comparative Biological Activity
While detailed comparative data on the cytotoxic and antitumor activities of all three Chrymutasins remains limited in publicly accessible literature, initial studies have highlighted the potential of this family of compounds. The antitumor activity of Chrymutasin A, for instance, has been reported to be superior to that of chartreusin in in vivo models.[3] The cytotoxic activity of Chrymutasin A against various cell lines in vitro was found to be comparable to chartreusin.[3]
Further research is necessary to establish a clear structure-activity relationship (SAR) by systematically comparing the potency of Chrymutasin A, B, and C. Such studies would provide invaluable insights into how the different sugar moieties influence the compounds' interaction with their biological targets and their overall efficacy.
Experimental Protocols
The following provides a general methodology for assessing the cytotoxic activity of compounds like the Chrymutasins, based on standard protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: Human tumor cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The Chrymutasin compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize the MTT into a purple formazan product. A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Below is a workflow diagram for a typical in vitro cytotoxicity assay.
Caption: Workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Directions
The structural variations among Chrymutasin A, B, and C, specifically in their glycosidic components, present a compelling case for further investigation. A thorough comparative analysis of their biological activities is warranted to elucidate the role of the sugar moieties in their antitumor effects. This knowledge will be instrumental in the rational design of novel, more potent, and selective anticancer agents based on the chrymutasin scaffold. The scientific community eagerly awaits further studies that will fully unlock the therapeutic potential of these fascinating natural products.
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of Chrymutasin C: A Comparative Guide
Introduction
Chrymutasin C is a novel antitumor antibiotic isolated from a mutant strain of the bacterium Streemtomyces chartreusis.[1] While its cytotoxic and antitumor properties have been identified, the specific molecular target through which it exerts its therapeutic effects has not yet been elucidated in publicly available scientific literature. The identification and validation of a drug's molecular target are critical steps in the drug development process, providing a mechanistic understanding of its action and enabling the development of more targeted and effective therapies.[2][3][4][5]
This guide is intended for researchers, scientists, and drug development professionals interested in the target validation process. As the specific molecular target of this compound is currently unknown, this document will serve as a foundational framework, outlining the established methodologies and comparative analyses that should be performed once a putative target is identified. This guide will provide the necessary structure to objectively compare the performance of this compound with other alternatives and present the supporting experimental data that would be required for robust target validation.
Hypothetical Target and Comparative Framework
For the purpose of illustrating the target validation process, let us hypothesize that DNA Topoisomerase II is the molecular target of this compound. DNA topoisomerases are enzymes that regulate the topology of DNA and are common targets for anticancer drugs. This section will outline a comparative guide for validating this hypothetical target.
Comparative Compounds
To validate the molecular target, the activity of this compound would be compared against well-characterized inhibitors of DNA Topoisomerase II and a negative control.
| Compound | Class | Mechanism of Action |
| This compound | Putative DNA Topoisomerase II Inhibitor | (Hypothesized) Inhibition of DNA relaxation and/or induction of DNA cleavage |
| Etoposide | Topoisomerase II Inhibitor (Positive Control) | Forms a ternary complex with DNA and Topoisomerase II, preventing re-ligation of the DNA strands |
| Doxorubicin | Topoisomerase II Inhibitor (Positive Control) | Intercalates into DNA and inhibits the progression of topoisomerase II, preventing the resealing of the double helix |
| Cisplatin | DNA Alkylating Agent (Alternative Mechanism Control) | Forms covalent adducts with DNA, inducing DNA damage through a different mechanism |
| Vehicle (e.g., DMSO) | Negative Control | Solvent for the compounds, should not exhibit any biological activity on its own |
Experimental Protocols for Target Validation
A multi-faceted approach is essential for robust molecular target validation. This involves a combination of in vitro biochemical assays, cell-based assays, and biophysical methods to confirm direct target engagement and downstream cellular effects.
In Vitro DNA Topoisomerase II Relaxation Assay
Objective: To determine if this compound directly inhibits the catalytic activity of DNA Topoisomerase II.
Methodology:
-
Supercoiled plasmid DNA (e.g., pBR322) is used as a substrate.
-
Recombinant human Topoisomerase II is incubated with the supercoiled DNA in the presence of ATP and varying concentrations of this compound, Etoposide, Doxorubicin, Cisplatin, or vehicle.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition of Topoisomerase II activity is quantified by measuring the decrease in the amount of relaxed DNA and the persistence of supercoiled DNA. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to DNA Topoisomerase II within intact cells.
Methodology:
-
Cancer cells (e.g., HeLa or a relevant cancer cell line) are treated with varying concentrations of this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures to induce protein denaturation.
-
The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
The amount of soluble Topoisomerase II in the supernatant at each temperature is quantified by Western blotting or ELISA.
-
Binding of this compound to Topoisomerase II is expected to stabilize the protein, resulting in a higher melting temperature (Tm) compared to the vehicle-treated control.
Western Blot Analysis of Downstream Signaling
Objective: To assess the cellular consequences of Topoisomerase II inhibition by this compound.
Methodology:
-
Cancer cells are treated with this compound, Etoposide, Doxorubicin, Cisplatin, or vehicle for various time points.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against key markers of DNA damage and apoptosis, such as phosphorylated H2AX (γH2AX), cleaved PARP, and cleaved Caspase-3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The bands are visualized using a chemiluminescent substrate and quantified by densitometry.
Data Presentation: Comparative Performance
The quantitative data from the aforementioned experiments would be summarized in the following tables for easy comparison.
Table 1: In Vitro Inhibition of DNA Topoisomerase II
| Compound | IC50 (µM) for DNA Relaxation |
| This compound | [Experimental Value] |
| Etoposide | [Known Value, e.g., ~1-5 µM] |
| Doxorubicin | [Known Value, e.g., ~0.1-1 µM] |
| Cisplatin | No significant inhibition |
| Vehicle | No inhibition |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound | ΔTm of Topoisomerase II (°C) |
| This compound | [Experimental Value] |
| Etoposide | [Positive Value] |
| Vehicle | 0 |
Table 3: Induction of DNA Damage and Apoptosis Markers (Fold Change vs. Vehicle)
| Compound | γH2AX Induction | Cleaved PARP Induction | Cleaved Caspase-3 Induction |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Etoposide | [Positive Value] | [Positive Value] | [Positive Value] |
| Doxorubicin | [Positive Value] | [Positive Value] | [Positive Value] |
| Cisplatin | [Positive Value] | [Positive Value] | [Positive Value] |
Visualizing the Target Validation Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the hypothesized signaling pathway.
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA synthesis and topoisomerase inhibitors increase transduction by adeno-associated virus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myosin Binding Protein-C: A Regulator of Actomyosin Interaction in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac myosin binding protein-C plays no regulatory role in skeletal muscle structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Analysis of Chrymutasin C Cross-Resistance: A Comparative Guide
Introduction
Chrymutasin C is a novel antitumor antibiotic isolated from a mutant strain of Streptomyces chartreusis.[1][2] While its initial biological activities have been characterized, comprehensive studies on its potential for cross-resistance with other therapeutic agents are not yet publicly available. This guide aims to provide researchers, scientists, and drug development professionals with a framework for understanding and evaluating potential cross-resistance profiles involving this compound. Due to the current absence of specific experimental data on this compound cross-resistance, this document will present a standardized methodology and data presentation format, utilizing illustrative examples based on common mechanisms of multidrug resistance (MDR).
Multidrug resistance is a significant challenge in chemotherapy, where cancer cells or microorganisms become simultaneously resistant to a variety of structurally and functionally unrelated drugs.[3] This phenomenon is often mediated by mechanisms such as the overexpression of efflux pumps (e.g., P-glycoprotein), alterations in drug target sites, or enhanced DNA repair pathways.[4][5][6] Understanding whether this compound is susceptible to or can induce such resistance mechanisms is crucial for its future clinical development.
Table 1: Illustrative Cross-Resistance Profile of a Hypothetical this compound-Resistant Cell Line
The following table represents a hypothetical dataset demonstrating how the cross-resistance of a this compound-resistant cell line could be presented. The resistance index (RI) is calculated as the ratio of the IC50 (half-maximal inhibitory concentration) of the resistant cell line to that of the parental (sensitive) cell line. A higher RI indicates greater resistance.
| Compound | Drug Class | Parental Cell Line IC50 (nM) | This compound-Resistant Cell Line IC50 (nM) | Resistance Index (RI) | Putative Resistance Mechanism |
| This compound | Antitumor Antibiotic | 10 | 500 | 50 | Target Alteration / Efflux Pump |
| Doxorubicin | Anthracycline | 50 | 2500 | 50 | P-glycoprotein (P-gp) Efflux |
| Paclitaxel | Taxane | 5 | 250 | 50 | P-glycoprotein (P-gp) Efflux |
| Cisplatin | Platinum-based | 1000 | 1100 | 1.1 | No significant cross-resistance |
| Verapamil | P-gp Inhibitor | >10000 | >10000 | N/A | Modulator of Resistance |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results for this compound may differ.
Experimental Protocols for Cross-Resistance Studies
To generate the data for a cross-resistance profile, a detailed and standardized experimental protocol is essential. The following outlines a typical methodology.
1. Generation of a this compound-Resistant Cell Line:
-
Cell Line Selection: Begin with a well-characterized, sensitive parental cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Dose Escalation: Culture the parental cells in the presence of a low concentration of this compound (e.g., IC20). Gradually increase the concentration of this compound in the culture medium over several months as the cells develop resistance.
-
Clonal Selection: Once a resistant population is established, isolate single clones by limiting dilution to ensure a homogenous resistant cell line.
-
Confirmation of Resistance: Regularly assess the IC50 of this compound in the resistant cell line compared to the parental line to confirm the level of resistance.
2. Cytotoxicity Assays:
-
Cell Seeding: Plate both the parental and the this compound-resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound and a panel of other chemotherapeutic agents for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
IC50 Determination: Calculate the IC50 values for each drug in both cell lines from the resulting dose-response curves. The Resistance Index (RI) is then calculated as IC50 (Resistant) / IC50 (Parental).
Visualizing Experimental and Logical Frameworks
Diagrams are crucial for conveying complex workflows and biological pathways. The following are examples generated using Graphviz (DOT language) that would be relevant to this compound cross-resistance studies.
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug resistance: molecular mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple drug resistance - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
A Comparative Analysis of Chrymutasin C and Other Natural Product Antibiotics
In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic resistance, natural products remain a vital source of structurally diverse and biologically active compounds. This guide provides a comparative analysis of Chrymutasin C, a lesser-known natural product antibiotic, with other well-characterized antibiotics derived from natural sources. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform future research and development efforts.
Introduction to this compound and Other Natural Antibiotics
This compound is a novel-aglycone antitumor antibiotic, which, along with Chrymutasins A and B, is isolated from a mutant strain of the bacterium Streptomyces chartreusis. While its primary characterization has been in the context of antitumor activity, it has been noted to possess a narrower antimicrobial spectrum compared to its parent compound, chartreusin. Chartreusin itself is an antibiotic effective against select Gram-positive bacteria. The mechanism of action for chartreusin involves the inhibition of RNA synthesis and the function of topoisomerase II, a critical enzyme in DNA replication[1].
For a comprehensive comparison, this guide will analyze this compound in the context of other prominent natural product antibiotics with established antibacterial activities. These include flavonoids isolated from other strains of Streptomyces chartreusis and other well-known natural antimicrobials. The comparative analysis will focus on their antibacterial spectrum, primarily against common pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), using Minimum Inhibitory Concentration (MIC) as a key performance metric.
Comparative Antibacterial Activity
The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates a more potent antimicrobial agent.
The following table summarizes the available MIC values for this compound's related compounds from Streptomyces chartreusis and other selected natural product antibiotics against Staphylococcus aureus and Escherichia coli. Due to the limited publicly available data on this compound itself, data for flavonoids isolated from the same bacterial genus are presented to provide a relevant comparison.
| Antibiotic/Compound | Source Organism/Class | Target Bacterium | MIC (µg/mL) |
| Flavonoid 1 | Streptomyces chartreusis | Staphylococcus aureus | 32-64[2] |
| Flavonoid 2 | Streptomyces chartreusis | Staphylococcus aureus | 32-64[2] |
| Flavonoid 1 | Streptomyces chartreusis | MRSA | 32-64[2] |
| Flavonoid 2 | Streptomyces chartreusis | MRSA | 32-64[2] |
| Curcumin | Curcuma longa | Staphylococcus aureus (MDR) | 125-250[3] |
| Sanguinarine | Sanguinaria canadensis | Staphylococcus aureus | 0.5-128[3] |
| Sanguinarine | Sanguinaria canadensis | Escherichia coli | 0.5-128[3] |
| Geraniol | Terpene | Escherichia coli | 222.25[3] |
| Thymol | Terpene | Escherichia coli | 15.07[3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized and widely accepted protocol.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of the test antibiotics
-
Spectrophotometer
-
Pipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared. Typically, a few colonies of the test bacterium are inoculated into a sterile broth and incubated until the culture reaches the logarithmic growth phase. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Antibiotics: A two-fold serial dilution of each antibiotic is prepared in the wells of a 96-well microtiter plate. This is achieved by adding a defined volume of sterile broth to each well, followed by the addition of the antibiotic to the first well and subsequent serial transfer and dilution across the plate.
-
Inoculation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic) to ensure the bacteria are viable and can grow under the experimental conditions.
-
Sterility Control: A well containing only the sterile growth medium (no bacteria or antibiotic) to check for contamination.
-
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Reading the Results: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Action for Chartreusin
Caption: Chartreusin's proposed mechanism of action.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Antibacterial and Anti-Inflammatory Properties of Flavonoids from Streptomyces chartreusis RH3.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04884A [pubs.rsc.org]
A Comparative Guide to the In Vivo Efficacy of Chrymutasin A and Chartreusin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antitumor activities of two structurally related natural products, Chrymutasin A and chartreusin. While direct head-to-head quantitative comparisons from a single study are not publicly available, this document synthesizes the existing data to offer insights into their relative performance and mechanisms of action.
Executive Summary
Chrymutasin A is reported to possess superior in vivo antitumor efficacy compared to chartreusin. However, a notable gap exists in the publicly accessible literature regarding specific quantitative data to substantiate this claim. Chartreusin has demonstrated significant therapeutic effects in various murine cancer models when administered intraperitoneally. Its mechanism of action is multifaceted, involving DNA intercalation, inhibition of topoisomerase II, and modulation of cellular metabolic pathways. The precise signaling pathways affected by Chrymutasin A remain less defined in available research.
In Vivo Efficacy: A Comparative Look
The following table summarizes the available in vivo antitumor activity data for Chrymutasin A and chartreusin. It is important to note the qualitative nature of the data for Chrymutasin A, which highlights a critical area for future research.
| Feature | Chrymutasin A | Chartreusin |
| Reported In Vivo Efficacy | Stated to have better in vivo antitumor activity than chartreusin[1] | Demonstrates significant therapeutic activity against ascitic P388 leukemia, L1210 leukemia, and B16 melanoma in murine models when administered intraperitoneally[2] |
| Quantitative Data | No specific quantitative data (e.g., % T/C, tumor growth inhibition) is publicly available. | While studies report significant activity, specific quantitative data from single comprehensive studies is not consistently available in the public domain. |
| Effective Route of Administration | Not specified in available literature. | Intraperitoneal (i.p.) injection shows strong activity. Oral, subcutaneous, or intravenous administration showed no activity in P388 leukemia models[2] |
| Tumor Models | Antitumor activity has been noted, but specific models are not detailed in readily available sources. | P388 leukemia, L1210 leukemia, B16 melanoma (murine models)[2] |
Experimental Protocols
Below are detailed, representative methodologies for assessing the in vivo efficacy of antitumor compounds in murine leukemia and melanoma models. These protocols are based on established practices and can be adapted for the evaluation of Chrymutasin A and chartreusin.
Murine Ascitic Leukemia Model (e.g., P388, L1210)
-
Cell Culture: P388 or L1210 leukemia cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male or female DBA/2 mice, 6-8 weeks old, are used.
-
Tumor Inoculation: A suspension of 1 x 10^6 leukemia cells in 0.1 mL of sterile saline is injected intraperitoneally (i.p.) into each mouse on Day 0.
-
Treatment:
-
The test compound (Chrymutasin A or chartreusin) is prepared in a suitable vehicle.
-
Treatment begins 24 hours after tumor inoculation.
-
The compound is administered i.p. daily for a specified number of days (e.g., 5 or 9 days).
-
A control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Mice are monitored daily for signs of toxicity and mortality.
-
The primary endpoint is the median survival time (MST) of each group.
-
The percentage increase in lifespan (% ILS) or the ratio of the median survival time of the treated group to the control group (% T/C) is calculated to determine antitumor efficacy.
-
Murine Melanoma Model (e.g., B16)
-
Cell Culture: B16-F10 melanoma cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Animal Model: C57BL/6 mice, 6-8 weeks old, are used.
-
Tumor Inoculation: A suspension of 1 x 10^5 B16-F10 cells in 0.1 mL of sterile saline is injected subcutaneously (s.c.) into the flank of each mouse on Day 0.
-
Treatment:
-
The test compound is prepared in a suitable vehicle.
-
Treatment is initiated when tumors reach a palpable size (e.g., 50-100 mm³).
-
The compound is administered via the desired route (e.g., i.p. or intravenous) on a predetermined schedule.
-
A control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Tumor volume is measured every 2-3 days using calipers (Volume = (length x width²)/2).
-
Animal body weight is monitored as an indicator of toxicity.
-
The primary endpoint is tumor growth inhibition. The experiment is terminated when tumors in the control group reach a predetermined maximum size.
-
At the end of the study, tumors may be excised and weighed.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for in vivo antitumor efficacy studies.
Signaling Pathways and Mechanism of Action
Understanding the molecular mechanisms by which these compounds exert their antitumor effects is crucial for their development as therapeutic agents.
Chartreusin
Chartreusin's mechanism of action is understood to be multi-pronged, primarily targeting DNA and cellular metabolism.
As depicted, chartreusin is known to intercalate into DNA and inhibit topoisomerase II, leading to DNA strand breaks.[2] This DNA damage can trigger apoptosis and cell cycle arrest. Furthermore, chartreusin has been shown to downregulate the oxidative phosphorylation (OXPHOS) pathway, a key metabolic process for cancer cell survival. It may also induce the generation of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.
Chrymutasin A
The specific signaling pathways modulated by Chrymutasin A are not as well-elucidated in the available scientific literature. It is known that Chrymutasin A is a novel-aglycone antitumor antibiotic, differing from chartreusin in this part of its structure[3][4]. This structural difference likely accounts for its reported enhanced in vivo activity, potentially through altered cell permeability, target binding affinity, or metabolic stability. Further research is required to delineate the precise molecular targets and signaling cascades affected by Chrymutasin A.
Conclusion
While Chrymutasin A is reported to have more potent in vivo antitumor activity than chartreusin, a lack of publicly available quantitative data for Chrymutasin A prevents a definitive comparison. Chartreusin has demonstrated clear efficacy in several murine cancer models, and its mechanisms of action are relatively well-understood. To fully assess the therapeutic potential of Chrymutasin A and to validate the claims of its superiority, rigorous in vivo studies that provide quantitative efficacy data and detailed mechanistic investigations are essential. This guide highlights the current state of knowledge and underscores the need for further research in this area.
References
- 1. [PDF] A Detailed Protocol for Characterizing the Murine C1498 Cell Line and its Associated Leukemia Mouse Model | Semantic Scholar [semanticscholar.org]
- 2. In vivo melanoma model and treatment. [bio-protocol.org]
- 3. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Safety and Toxicity Profile of Novel Compounds: A Comparative Guide Featuring Chrymutasin C
For researchers, scientists, and drug development professionals, establishing a comprehensive safety and toxicity profile is a critical step in the advancement of any new chemical entity. This guide provides a framework for validating the safety of a novel compound, using the hypothetical "Chrymutasin C" as a case study. To provide a tangible benchmark, this compound's profile will be compared against curcumin, a well-characterized natural product with a known safety and toxicity profile.
This guide will detail the essential in vitro and in vivo assays required for an initial safety assessment, present comparative data in clear tabular formats, and provide standardized experimental protocols.
Comparative Safety and Toxicity Data
The following tables summarize the safety and toxicity profiles of our target compound, this compound, and our comparator, curcumin. The data for this compound is hypothetical and serves to illustrate the desired outcomes of a comprehensive safety assessment.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HEK293 (non-cancerous) | MTT | >100 | Hypothetical Data |
| HepG2 (liver cancer) | MTT | 15 | Hypothetical Data | |
| MCF-7 (breast cancer) | MTT | 25 | Hypothetical Data | |
| Curcumin | CCRF-CEM (leukemia) | MTT | 8.68[1] | [1] |
| MCF-7 (breast cancer) | MTT | 44.61[2] | [2] | |
| MDA-MB-231 (breast cancer) | MTT | 54.68[2] | [2] | |
| 184A1 (non-cancerous breast) | MTT | 59.37[2] | [2] |
Table 2: Genotoxicity Profile
| Compound | Assay | Test System | Metabolic Activation (S9) | Result | Reference |
| This compound | Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With & Without | Negative | Hypothetical Data |
| In Vitro Chromosomal Aberration | Human Lymphocytes | With & Without | Negative | Hypothetical Data | |
| In Vivo Micronucleus | Rodent Bone Marrow | N/A | Negative | Hypothetical Data | |
| Curcumin | Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With & Without | Negative[3] | [3] |
| In Vitro Chromosomal Aberration | Human Lymphocytes | With & Without | Positive[3] | [3] | |
| In Vivo Micronucleus | Rodent Bone Marrow | N/A | Negative[3] | [3] |
Table 3: In Vivo Acute Oral Toxicity
| Compound | Species | Guideline | LD50 | GHS Classification | Reference |
| This compound | Rat | OECD 423 | >2000 mg/kg | Category 5 or Unclassified | Hypothetical Data |
| Curcumin | Rat | - | >5000 mg/kg[4] | Category 5 or Unclassified | [4] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility and validation of safety and toxicity data. Below are the standard operating procedures for the key assays cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.[8][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[10][11][12] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.
Protocol (Plate Incorporation Method):
-
Preparation: Prepare various concentrations of the test substance.
-
Exposure: In the presence and absence of a metabolic activation system (S9 fraction), mix the test substance with the bacterial tester strain and a small amount of molten top agar containing a trace of histidine or tryptophan.[10][11]
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[10][13]
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) and compare it to the number of spontaneous revertant colonies on the negative control plates.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test
This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.[14][15][16]
Protocol:
-
Dosing: Administer the test substance to rodents (usually mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection).[16] A preliminary dose-ranging study is often conducted. The typical study includes a vehicle control, a positive control, and at least three dose levels of the test substance.[14]
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment (e.g., 24 and 48 hours).[15]
-
Slide Preparation: Prepare and stain smears of the collected cells.
-
Microscopic Analysis: Analyze at least 4000 polychromatic erythrocytes (immature red blood cells) per animal for the presence of micronuclei.[15]
-
Data Analysis: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to the control group indicates genotoxicity.[14]
In Vivo Acute Oral Toxicity
This study provides information on the adverse effects of a single oral dose of a substance. The OECD 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimum number of animals.[17][18][19][20][21]
Protocol (OECD 423):
-
Dosing: A stepwise procedure is used, typically starting with a dose of 300 mg/kg. Three animals of a single sex (usually females) are used in each step.[21]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[21]
-
Stepwise Procedure:
-
If mortality occurs, the next step involves dosing at a lower level.
-
If no mortality occurs, the next step involves dosing at a higher level.
-
-
Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.
Conclusion
The validation of a compound's safety and toxicity profile is a multifactorial process that requires a battery of well-defined in vitro and in vivo assays. By systematically evaluating cytotoxicity, genotoxicity, and acute systemic toxicity, researchers can make informed decisions about the potential of a novel compound like this compound for further development. The comparative approach, using a known entity such as curcumin, provides essential context for interpreting the experimental data. The workflows and protocols outlined in this guide serve as a foundational framework for conducting these critical safety assessments.
References
- 1. Cytotoxic Activity of Curcumin towards CCRF-CEM Leukemia Cells and Its Effect on DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wcrj.net [wcrj.net]
- 3. [PDF] An Evaluation of the Genotoxicity and Subchronic Oral Toxicity of Synthetic Curcumin | Semantic Scholar [semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. oecd.org [oecd.org]
- 11. nib.si [nib.si]
- 12. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 14. inotiv.com [inotiv.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD [oecd.org]
- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD [oecd.org]
- 20. oecd.org [oecd.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Potent Compounds like Chrymutasin C
Disclaimer: No specific safety data sheet (SDS) or handling information was found for a compound named "Chrymutasin C." The following guidance is based on established protocols for handling potent and potentially cytotoxic compounds, which is a necessary safety precaution for novel substances in a research and drug development setting. Researchers must handle unknown compounds with the assumption that they are hazardous.
This guide provides essential safety and logistical information for laboratory personnel, including procedural steps for handling and disposal, to ensure a safe working environment.
Personal Protective Equipment (PPE)
The primary barrier against exposure to hazardous compounds is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling potent or cytotoxic compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is recommended.[1] Gloves should have been tested according to ASTM D6978-05.[2][3] | Provides a barrier against dermal exposure. Double gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, long-sleeved, solid-front gown made of a low-permeability fabric.[3][4] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield should be worn.[1][4][5] | Protects against splashes and aerosols. A face shield offers the most comprehensive protection. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of generating aerosols or handling powders.[1][3] | Prevents inhalation of hazardous particles. |
Operational Plans
A clear and well-rehearsed operational plan is critical for minimizing the risk of exposure during handling.
Preparation:
-
Designated Area: All handling of potent compounds should occur in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any potential contamination.
-
Pre-use Check: Before starting any work, inspect all PPE for damage. Ensure that all necessary equipment and waste disposal containers are within reach.
Handling:
-
Avoid Contamination: Use careful techniques to avoid generating aerosols or dust.
-
Transport: When transporting the compound, use a sealed, unbreakable secondary container.
Spill Management: In the event of a spill, immediate and appropriate action is required to contain and clean the area.
| Spill Response Step | Action |
| 1. Evacuate & Secure | Immediately alert others in the area and restrict access to the spill zone. |
| 2. Don PPE | Put on the appropriate PPE, including double gloves, a gown, eye protection, and a respirator, before attempting to clean the spill. |
| 3. Containment | Use a spill kit with absorbent materials to contain the spill and prevent it from spreading. |
| 4. Decontamination | Clean the spill area with an appropriate deactivating solution or detergent and water. Work from the outer edge of the spill towards the center. |
| 5. Disposal | All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste according to institutional and local regulations.[4] |
Disposal Plan
Proper disposal of all materials that come into contact with the potent compound is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All contaminated waste, including gloves, gowns, labware, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.
-
Containerization: Use leak-proof, puncture-resistant containers for all hazardous waste.
-
Labeling: All waste containers must be clearly labeled with the contents and the appropriate hazard symbols.
-
Disposal Route: Follow your institution's established procedures for the disposal of cytotoxic or hazardous chemical waste.
Experimental Workflow for Handling Potent Compounds
The following diagram outlines the key steps and decision points for safely handling a potent compound like this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Potent Compounds.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. ipservices.care [ipservices.care]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
